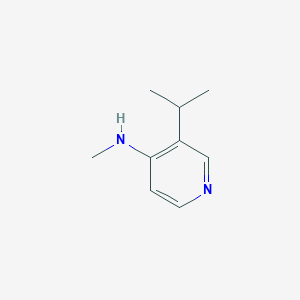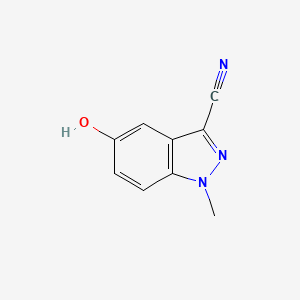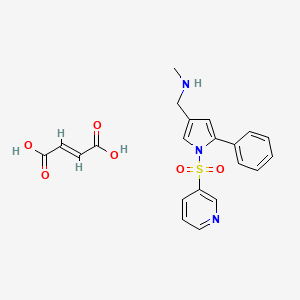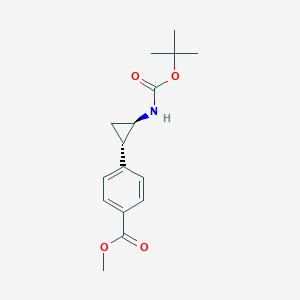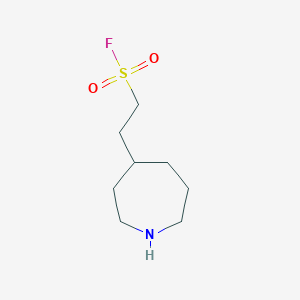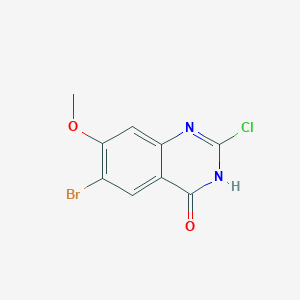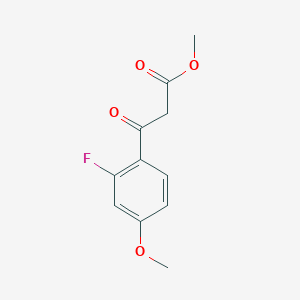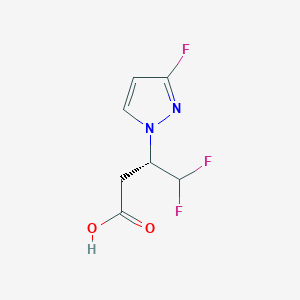
2-Amino-5-((methylamino)methyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-((methylamino)methyl)phenol is an organic compound with the molecular formula C8H12N2O This compound is known for its unique structure, which includes an amino group, a methylamino group, and a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-((methylamino)methyl)phenol typically involves the reaction of 2-nitro-5-((methylamino)methyl)phenol with reducing agents. One common method is the reduction of the nitro group to an amino group using hydrogen gas in the presence of a palladium catalyst. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and flow rate, ensuring high yield and purity of the final product. The use of continuous flow reactors also minimizes the risk of side reactions and improves the overall efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-((methylamino)methyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The amino and methylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: this compound.
Substitution: Various substituted phenol derivatives.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Industry: It is used in the production of dyes and pigments due to its ability to undergo various chemical transformations.
Mechanism of Action
The mechanism of action of 2-Amino-5-((methylamino)methyl)phenol involves its interaction with specific molecular targets and pathways. In the context of its antimicrobial properties, it targets the quorum regulator SarA in Staphylococcus aureus. By inhibiting SarA, the compound down-regulates the expression of virulence genes and reduces biofilm formation . This makes it an effective agent against bacterial infections, particularly those caused by methicillin-resistant Staphylococcus aureus (MRSA).
Comparison with Similar Compounds
2-Amino-5-((methylamino)methyl)phenol can be compared with other similar compounds, such as:
2-Amino-5-methylphenol: This compound lacks the methylamino group, which may result in different chemical reactivity and biological activity.
2-(Methylamino)phenol: This compound lacks the additional amino group, which may affect its ability to participate in certain chemical reactions.
2-Amino-5-chlorophenol: The presence of a chlorine atom instead of a methylamino group can lead to different chemical and biological properties.
The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.
Properties
Molecular Formula |
C8H12N2O |
|---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
2-amino-5-(methylaminomethyl)phenol |
InChI |
InChI=1S/C8H12N2O/c1-10-5-6-2-3-7(9)8(11)4-6/h2-4,10-11H,5,9H2,1H3 |
InChI Key |
FTMYYIUNLRMBJZ-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CC(=C(C=C1)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


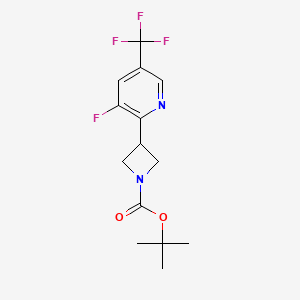
![N-[2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]quinoxaline-2-carboxamide;tetrahydrochloride](/img/structure/B12955949.png)

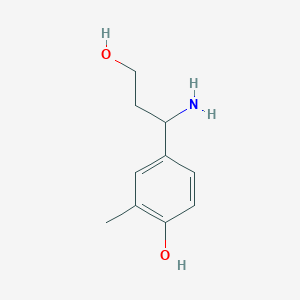
![2-(4-Bromophenyl)imidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B12955969.png)
